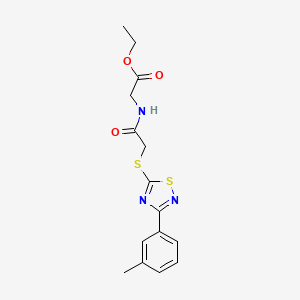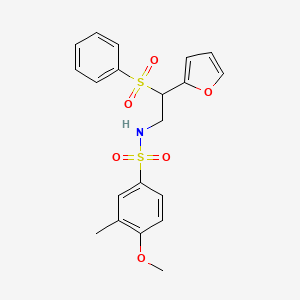
N-(1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3,4-diethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and related analogues, as described in the first paper, involves a microwave-accelerated condensation and Dimroth rearrangement. Starting anilines are reacted with N'-(2-cyanoaryl)-N,N-dimethylformimidamides, which are obtained by reacting thiophene precursors with dimethylformamide dimethylacetal. This method provides rapid access to a library of compounds with potential as Ser/Thr kinase inhibitors .
Molecular Structure Analysis
In the second paper, the molecular structure of a related compound, N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamide, was thoroughly characterized using various spectroscopic techniques. Density Functional Theory (DFT) was employed to explore the conformational space of the molecule, identifying the most stable conformer. The study also included vibrational analysis through IR and Raman spectroscopy, NMR analysis, and investigation of hydrogen bonding via Natural Bond Orbital (NBO) analysis .
Chemical Reactions Analysis
The third paper details the chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives. Starting from ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a series of reactions including hydrolysis, acetylation, and further condensation with various reagents such as hydroxylamine hydrochloride, urea, and thiourea, lead to the formation of the target pyrazolo[3,4-d]pyrimidin-4-ones. Additionally, the coupling of aminopyrazolo[3,4-d]pyrimidine with aromatic aldehydes yielded a series of benzylideneamino derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are inferred from their molecular structures and the interactions present within them. The DFT analysis provides insights into the electronic properties, such as the distribution of electron density and the potential energy associated with different conformations. The vibrational spectra offer information on the molecular vibrations and the presence of functional groups. NMR and IR/Raman spectroscopy provide detailed information on the chemical environment of the atoms within the molecules, which is crucial for understanding their reactivity and interactions with biological targets .
Relevant Case Studies
The compounds synthesized in these studies were evaluated for their biological activity. The first paper reports the inhibitory potency of the synthesized compounds against five protein kinases, with some showing promise as inhibitors of CK1 and CLK1 kinases . The third paper presents an evaluation of the antitumor activity of the new pyrazolo[3,4-d]pyrimidin-4-one derivatives on the MCF-7 human breast adenocarcinoma cell line, with one compound exhibiting significant inhibitory activity . These case studies highlight the potential therapeutic applications of the synthesized compounds and provide a foundation for further drug development.
科学的研究の応用
Synthesis and Anticancer Activity
One study reported the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and evaluated their anticancer activity. The derivatives showed potent inhibitory activity against human breast adenocarcinoma cell lines, indicating the compound's potential as a basis for developing anticancer agents (Khaled R. A. Abdellatif et al., 2014).
Anti-Inflammatory and Analgesic Agents
Another research synthesized novel derivatives from visnaginone and khellinone, displaying significant anti-inflammatory and analgesic activities. These findings suggest the compound's derivatives could serve as starting points for developing new therapeutic agents targeting inflammation and pain (A. Abu‐Hashem et al., 2020).
Antimicrobial Properties
Derivatives incorporating the thiazole ring were synthesized and showed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This indicates the potential of the compound and its derivatives for developing new antimicrobial agents (N. Desai et al., 2013).
Anti-Parasite Activity
Research on novel iodotyramides, related derivatives, demonstrated significant activity against protozoan parasites such as Plasmodium falciparum, Leishmania panamensis, and Trypanosoma cruzi without exhibiting toxicity to human red blood cells. This highlights the compound's derivatives as potential antiparasitic agents (Manuel Pastrana Restrepo et al., 2018).
Molecular Interactions and Structural Analysis
Studies also focused on the molecular interactions and structural analysis of related compounds, providing insights into the compound's chemical behavior and potential for further modification to enhance its biological activities (Sedat Karabulut et al., 2014).
特性
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4S/c1-5-32-18-10-9-16(12-19(18)33-6-2)23(31)26-21-13-17(20-8-7-11-34-20)28-29(21)24-25-15(4)14(3)22(30)27-24/h7-13H,5-6H2,1-4H3,(H,26,31)(H,25,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTSJVSNRXMVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=C(C(=O)N3)C)C)C4=CC=CS4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135881070 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

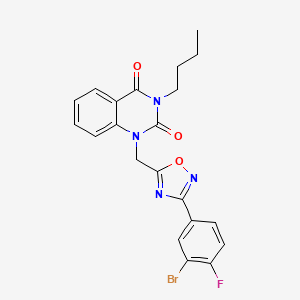
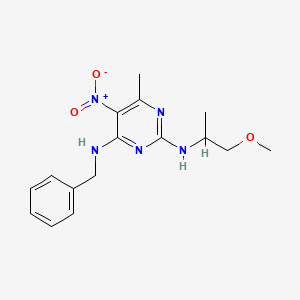
![4-methyl-N-[4-[[4-[(4-methylbenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2543609.png)
![N-(1-cyanocyclohexyl)-2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B2543610.png)

![4-bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B2543612.png)
![2-[(3,5-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2543613.png)
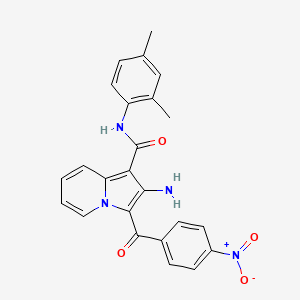

![[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride](/img/no-structure.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2543621.png)
![3-benzyl-9-(3-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2543622.png)
